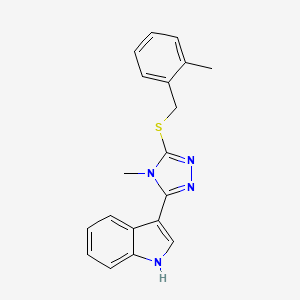

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a chemical substance with a specific molecular structure. Unfortunately, there is limited information available about this compound .

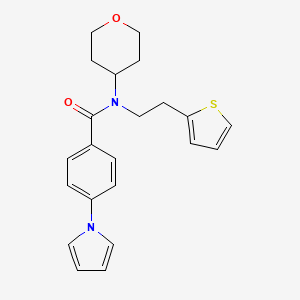

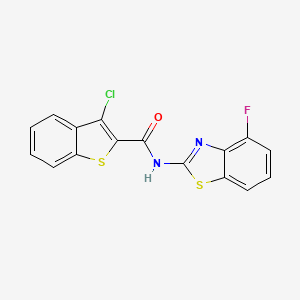

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The specific molecular structure of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight. The specific physical and chemical properties of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” are not provided in the retrieved data .Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities

One study focuses on the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives, including those with indole moieties, which were evaluated for their antioxidant and antimicrobial properties. These compounds demonstrated significant scavenging capacity for DPPH and superoxide radicals, alongside lipid peroxidation inhibition effects. Notably, one compound exhibited slight antimicrobial activity against various test microorganisms, suggesting potential applications in developing new antioxidant and antimicrobial agents (Baytas et al., 2012).

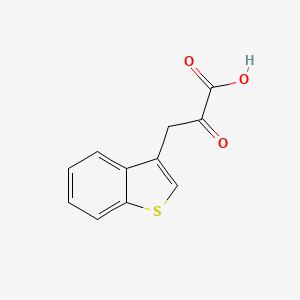

Inhibitors for Chronic Diabetic Complications

Another line of research led to the discovery of a series of highly potent and selective aldose reductase inhibitors, including indole-N-alkanoic acid derivatives. These inhibitors, particularly effective against aldose reductase, were explored for the treatment of chronic diabetic complications, demonstrating significant potential to lower nerve and lens sorbitol levels in diabetic rat models, which could be pivotal in managing diabetic complications (Van Zandt et al., 2005).

Synthesis Methods for Heterocyclic Compounds

Research into efficient synthesis methods for biologically relevant heterocycles, including those incorporating indole and 1,2,4-triazole moieties, has yielded new approaches. For instance, a method involving copper-catalyzed C-N coupling and palladium-catalyzed direct arylation has been developed to synthesize indole-annulated sulfur heterocycles, offering a promising pathway for the preparation of complex organic molecules with potential biological applications (Shelke et al., 2016).

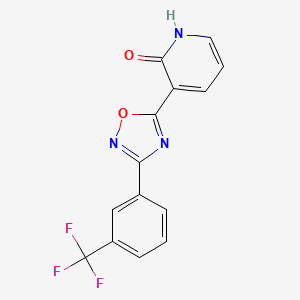

Anticancer Potential

Several studies have synthesized and evaluated novel indole derivatives, including those linked with 1,2,4-triazole moieties, for their anticancer properties. Some of these compounds have shown potent growth inhibition against various cancer cell lines, suggesting their potential as lead compounds for further development into anticancer agents. The exploration of these compounds emphasizes the importance of indole and triazole derivatives in medicinal chemistry research aimed at discovering new therapies for cancer (Penthala et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKXDCCUCBSPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)